6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Prominent peaks include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol, λₘₐₓ occurs at 265 nm (π→π* transition, pyrimidine ring) and 310 nm (n→π* transition, hydroxyl group). Solvatochromic shifts of +12 nm in polar solvents indicate intramolecular charge transfer.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 240.18 [M+H]⁺, with fragmentation pathways yielding peaks at m/z 222.1 (-H₂O) and 185.0 (-CF₃).
Comparative Analysis with Related Trifluoromethyl-Substituted Pyrimidines
Table 3: Structural and electronic comparison with analogs
Key trends:
- Steric Effects : Bulky substituents (e.g., oxadiazole in ) increase dihedral angles, reducing conjugation.
- Electronic Effects : Electron-withdrawing groups (e.g., CN in ) lower LUMO energy, enhancing electrophilicity.
- Hydrogen Bonding : The hydroxyl group in this compound enables stronger intermolecular interactions than non-hydroxylated analogs.
Crystallographic comparisons show that trifluoromethyl groups consistently induce twisted conformations (dihedral angles: 14.2–22.4°), while hydroxyl groups promote hydrogen-bonded networks. Spectroscopically, the hydroxyl group introduces distinct IR and NMR signatures absent in derivatives like 4-propyl-6-(3-(trifluoromethyl)phenyl)pyrimidine-2-carbonitrile.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQYXXADLOFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrimidine Derivatives Bearing Trifluoromethyl Phenyl Substituents
Pyrimidine derivatives with trifluoromethyl-substituted aryl groups are typically synthesized via multi-step organic synthesis involving:
- Formation of the pyrimidine core,
- Introduction of the trifluoromethyl-substituted phenyl moiety,
- Functional group modifications to install hydroxyl groups or other substituents.
The preparation of 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol specifically involves the coupling of a 4-pyrimidinol intermediate with a 3-(trifluoromethyl)phenyl substituent.
Preparation of 3-(Trifluoromethyl)phenyl Precursors
The 3-(trifluoromethyl)phenyl group is often introduced via aromatic amines or halides bearing the trifluoromethyl substituent. For example, 3-chloro-4-(trifluoromethyl)aniline and related derivatives are synthesized by catalytic reduction of nitro aromatic compounds using sodium tetrahydroborate in aqueous media at moderate temperatures (~55 °C) with high yields (~78%) and green chemistry principles.
| Compound | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| 3-Chloro-4-(trifluoromethyl)aniline | NaBH4 reduction in water at 55 °C, 3 h | 78% | Catalyst removal by magnet, purified by silica gel chromatography |
This precursor can be further functionalized or coupled to pyrimidine scaffolds.
Pyrimidine Core Construction and Functionalization
Several methods exist for synthesizing substituted pyrimidines, including:
- Multicomponent reactions involving amidines and ketones,
- Oxidative C–N bond formation ,
- Catalyst-mediated annulation (e.g., Cu-catalyzed [3+3] annulation),
- Base-facilitated coupling reactions .
A particularly relevant approach involves the synthesis of 4-pyrimidinol derivatives by selective O-alkylation or direct substitution on the pyrimidine ring. For example, chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported using halomethyl intermediates under reflux conditions with acid catalysts, yielding O-substituted pyrimidines.
Coupling of 3-(Trifluoromethyl)phenyl Group to Pyrimidine
The attachment of the trifluoromethylphenyl moiety at the 6-position of the pyrimidine ring can be achieved by:
- Nucleophilic aromatic substitution using aryl halides,
- Catalyst-assisted coupling reactions ,
- Condensation reactions with appropriate amines and pyrimidine intermediates.
For instance, a related compound, N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, was synthesized by coupling 4-methylpyridin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine using 1,1′-thiocarbonyldiimidazole at 40 °C. While this example is for a piperazine derivative, similar coupling strategies can be adapted for pyrimidine systems.
Another example includes heating mixtures of chloro-substituted pyrimidine derivatives with 3-chloro-4-trifluoromethylaniline in toluene at 120 °C for extended periods (18 h) to yield the desired coupled products in good yields (~78%).
| Compound | Coupling Partners | Conditions | Yield | Notes |
|---|---|---|---|---|
| N-(Aryl)-pyrimidine derivatives | Chloro-pyrimidine + 3-chloro-4-trifluoromethyl aniline | Toluene, 120 °C, 18 h | 78% | Purified by flash chromatography |
Summary Table of Preparation Methods
Research Findings and Considerations
- The reduction of nitro aromatic compounds to corresponding amines is efficient and environmentally friendly using sodium tetrahydroborate in aqueous media with magnetic catalysts, providing high purity intermediates for further coupling.
- The chemoselective O-alkylation of pyrimidinones allows for versatile functionalization at the 4-position, which is crucial for obtaining 4-pyrimidinol derivatives.
- High-temperature coupling reactions in toluene facilitate the formation of the C-N bond between the pyrimidine core and the trifluoromethylphenyl substituent, yielding the target compound in good yields.
- The use of thiocarbonyldiimidazole as a coupling agent at mild temperatures (40 °C) provides an efficient route for related arylpiperazine derivatives, suggesting potential adaptation for pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
The trifluoromethyl group in 6-[3-(trifluoromethyl)phenyl]-4-pyrimidinol enhances its pharmacological properties. Research indicates that compounds with trifluoromethyl substituents exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including resistant strains like MRSA . The incorporation of the trifluoromethyl group has been linked to improved growth inhibition of bacteria, making it a promising candidate for developing new antibacterial agents .
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal effects of pyrimidine derivatives, including those similar to this compound. For example, compounds designed with similar structural motifs demonstrated potent activity against Trypanosoma brucei, the causative agent of sleeping sickness. One such compound exhibited an IC50 value of 0.38 μM, indicating strong antitrypanosomal potential . This suggests that modifications around the pyrimidine core can lead to significant biological activity against trypanosomiasis.
Anti-inflammatory Effects
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown promising results in inhibiting COX-2 activity, a critical enzyme involved in inflammation pathways. The anti-inflammatory activity of these derivatives was comparable to standard drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethyl group and other substituents on the phenyl ring. Various synthetic methodologies have been reported, including one-pot reactions and catalytic processes that enhance yield and reduce environmental impact .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications on the phenyl ring significantly affect the compound's potency and selectivity against target pathogens . For instance, varying substituents on the pyrimidine core can lead to changes in solubility and bioavailability, which are essential for therapeutic efficacy.
Case Studies
| Study | Compound | Target | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine | Trypanosoma brucei | 0.38 μM | High selectivity against trypanosomes |
| Study 2 | Pyrano[2,3-d]pyrimidine derivatives | COX-2 Enzyme | 0.04 μmol | Comparable to celecoxib |
| Study 3 | Trifluoromethyl-substituted pyrazole derivatives | Various bacterial strains | MIC ≤ 0.5 μg/mL | Effective against MRSA |
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidinol moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol and related pyrimidine derivatives:
Key Observations:
- Solubility : Hydroxyl-containing analogs (e.g., the target compound) are expected to exhibit higher aqueous solubility than sulfur-substituted derivatives (e.g., compounds in and ).
- Lipophilicity : Chlorophenyl (logP ~4–5) and sulfur-containing groups (e.g., -SCH₃, logP ~2–3) increase lipophilicity compared to hydroxylated analogs .
Biological Activity
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethylphenyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the compound's interaction with biological targets, often improving potency against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated superior efficacy compared to traditional antibiotics like vancomycin, particularly in disrupting biofilm formation, which is crucial for bacterial virulence .
Table 1: Antimicrobial Efficacy of Trifluoromethyl-Substituted Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Biofilm Disruption |
|---|---|---|---|
| Compound 1 | MRSA | ≤ 1.56 μg/mL | Yes |
| Compound 2 | Enterococcus faecalis | ≤ 1.56 μg/mL | Yes |
| Compound 3 | Vancomycin-resistant strains | < 1 μg/mL | Yes |
Cytotoxicity Studies
In cytotoxicity assessments, the selectivity of these compounds towards bacterial cells over human cells has been notable. For example, certain derivatives exhibited IC50 values greater than 20 μg/mL against human embryonic kidney cells (HEK293), indicating low toxicity while retaining antimicrobial activity .
Table 2: Cytotoxicity of Selected Compounds
| Compound | IC50 (μg/mL) HEK293 Cells | Selectivity Factor |
|---|---|---|
| Compound 1 | 8 | >20 |
| Compound 2 | 23.5 | >10 |
| Compound 3 | >12 | >5 |
The mechanism by which these compounds exert their biological effects involves multiple pathways:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to bacterial enzymes involved in cell wall synthesis and protein function.
- Disruption of Macromolecular Synthesis : Inhibition studies suggest that these compounds interfere with RNA and protein synthesis, leading to impaired bacterial growth and viability .
- Biofilm Disruption : The ability to disrupt biofilms is critical for treating chronic infections; compounds have shown efficacy in eradicating preformed biofilms in laboratory settings.
Case Studies
A notable case study involved the evaluation of a series of trifluoromethyl-substituted pyrazole derivatives, where one compound demonstrated remarkable activity against antibiotic-resistant strains of Enterococcus faecium. The study highlighted the compound's ability to eliminate over 99.9% of bacteria within six hours, outperforming traditional antibiotics .
Q & A
Q. Table 1. Structural Analogs and Bioactivity
| Compound Name | Similarity Index | Key Functional Groups | Reported IC (μM) |
|---|---|---|---|
| 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol | 0.91 | Br, CF, OH | 1.2–3.8 |
| 4-Amino-6-(trifluoromethyl)pyridin-3-ol | 0.85 | NH, CF, OH | 4.5–6.7 |
Q. Table 2. Optimal Reaction Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh) | THF | 80 | 78 |
| Hydroxylation | NaOH | EtOH/HO | 60 | 92 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
